REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C(N(CC)CC)C.[C:18]1(=O)[O:23][C:21](=[O:22])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12.O>C(Cl)(Cl)Cl>[C:18]1(=[O:23])[N:8]([CH2:7][C:6]2[CH:9]=[CH:10][C:3]([Br:2])=[CH:4][CH:5]=2)[C:21](=[O:22])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8.99 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a homogeneous solution, which
|
Type
|
TEMPERATURE
|
Details
|
was then heated at 75° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the chloroform
|
Type
|
ADDITION
|
Details
|
by adding 700 mg of p-toluenesulfonic acid monohydrate
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was briefly refluxed at 140° C.
|
Type
|
ADDITION
|
Details
|
additional 3 ml of triethylamine was added
|
Type
|
CUSTOM
|
Details
|
to form a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed at 140° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was collected through a Dean-Stark trap apparatus
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with 3% sodium hydroxide (2×200 ml), water (1×200 ml), brine (1×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CC1=CC=C(C=C1)Br)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.07 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |